Product packaging for 2,2-Dimethoxyacetaldehyde(Cat. No.:CAS No. 51673-84-8)

2,2-Dimethoxyacetaldehyde

Cat. No.: B046314
CAS No.: 51673-84-8
M. Wt: 104.1 g/mol
InChI Key: OGFKTAMJLKHRAZ-UHFFFAOYSA-N
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Description

Role as a Two-Carbon Electrophilic Component in Advanced Synthetic Methodologies

A primary role of 2,2-dimethoxyacetaldehyde in organic synthesis is its function as a two-carbon electrophilic component. researchgate.net This means it readily reacts with nucleophiles, molecules that are electron-rich, to form new carbon-carbon bonds. This property is fundamental to constructing more complex molecular skeletons from simpler starting materials.

The electrophilic nature of this compound is harnessed in a variety of advanced synthetic methodologies, including:

Aldol (B89426) Reactions: It participates in aldol condensations, a cornerstone of carbon-carbon bond formation. For instance, it reacts with acetoacetic ester even without a catalyst. biocompare.comchemicalbook.com Organocatalyzed aldol reactions using this compound have been developed for the asymmetric synthesis of chiral molecules. researchgate.net

Mannich Reactions: Asymmetric Mannich reactions involving this compound have been developed using organocatalysts, demonstrating high enantioselectivity in an aqueous environment. researchgate.net

Pictet-Spengler Reactions: This compound is a key electrophile in Pictet-Spengler reactions, which are vital for the synthesis of tetrahydroisoquinoline alkaloids.

Multicomponent Reactions (MCRs): this compound is utilized in MCRs to efficiently generate complex molecules like peptidomimetics and heterocycles in a single step.

Cross-coupling Reactions: It can undergo cross-coupling reactions with aromatic aldehydes, catalyzed by enzymes like benzaldehyde (B42025) lyases, to produce α-hydroxy ketones.

Significance as a Versatile Building Block for Structurally Diverse Molecules

The versatility of this compound as a building block stems from its ability to participate in a wide array of chemical transformations, leading to the synthesis of structurally diverse molecules. google.com Its applications span the creation of both cyclic and acyclic systems, as well as the introduction of aldehyde functionalities into larger molecules. google.comchembk.comguidechem.com

Detailed research findings have highlighted its utility in synthesizing:

Carbohydrates: The proline-catalyzed aldol reaction of this compound is a key step in the de novo synthesis of carbohydrates. researchgate.net

Pyrroles: It is used in the synthesis of N-aryl/alkyl 3-carbonylpyrroles, which are important structural motifs in biologically active compounds. researchgate.net

Hydroxytyrosol (B1673988): A two-step process for synthesizing hydroxytyrosol, a powerful natural antioxidant, utilizes this compound in the initial reaction with catechol. researchgate.net

Heterocyclic Compounds: It is a precursor for synthesizing various heterocyclic compounds, including isoxazoline (B3343090) vinyl ester pseudopeptides and tetrahydro-β-carboline derivatives. biocompare.comchemicalbook.com

The following table summarizes some of the key reactions and the resulting molecular structures synthesized using this compound:

Reaction TypeResulting Molecular StructureSignificance
Aldol ReactionChiral 2-hydroxy-1,4-dicarbonyl compoundsBuilding blocks for carbohydrates
Pictet-Spengler ReactionTetrahydroisoquinoline alkaloidsBiologically active compounds
Multicomponent ReactionsPeptidomimetics and heterocyclesDiverse molecular scaffolds
Morita–Baylis–Hillman ReactionN-aryl/alkyl 3-carbonylpyrrolesImportant in medicinal chemistry
Hydroxylation and ReductionHydroxytyrosolPowerful antioxidant

Position in Fine Chemical Synthesis (e.g., Resin, Fragrance, Pharmaceutical Industries)

As an important fine intermediate, this compound holds a significant position in several industrial sectors due to its versatility and low toxicity. google.comchembk.comguidechem.comgoogle.com

Pharmaceutical Industry: This compound is a valuable intermediate in the synthesis of various pharmaceuticals. google.comchembk.comgoogle.comontosight.ai Its high purity is crucial for producing antitumor and antiviral agents. For example, it is used in the Baylis-Hillman reaction to construct polycyclic frameworks found in some antitumor drugs. It is also used in the production of antihistamines and anesthetics. ontosight.ai The U.S. Environmental Protection Agency (EPA) lists its use in pharmaceutical and medicine manufacturing. nih.gov

Fragrance Industry: this compound serves as a precursor in the synthesis of fragrance compounds. google.comchembk.comgoogle.comontosight.ai Its dual functionality allows for the creation of molecules with long-lasting scent profiles. It can be used as a flavoring agent and fragrance in the food and cosmetic industries. guidechem.com

Resin Industry: In the resin industry, this compound is utilized due to its ability to facilitate crosslinking in polymers like epoxy resins. google.comgoogle.com It has been investigated as a non-volatile substitute for formaldehyde (B43269) in the preparation of melamine (B1676169) resins. rsc.org

The following table outlines the industrial applications of this compound:

IndustryApplication
PharmaceuticalIntermediate for antitumor agents, antiviral compounds, antihistamines, and anesthetics. ontosight.ai
FragrancePrecursor for fragrance compounds and flavoring agents. ontosight.aiguidechem.com
ResinCrosslinking agent in epoxy resins and as a formaldehyde substitute in melamine resins. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B046314 2,2-Dimethoxyacetaldehyde CAS No. 51673-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethoxyacetaldehyde
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InChI

InChI=1S/C4H8O3/c1-6-4(3-5)7-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFKTAMJLKHRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068659
Record name Acetaldehyde, dimethoxy-
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51673-84-8
Record name 2,2-Dimethoxyacetaldehyde
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Record name Acetaldehyde, 2,2-dimethoxy-
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Record name Acetaldehyde, 2,2-dimethoxy-
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Record name Acetaldehyde, dimethoxy-
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Record name 2,2-Dimethoxyacetaldehyde
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Synthetic Methodologies and Preparative Approaches

Industrial Scale Synthesis and Purification Techniques

On an industrial scale, the primary goal is the efficient and cost-effective production of 2,2-dimethoxyacetaldehyde in large quantities. The methodologies employed are designed for high throughput and yield, with a strong emphasis on purification to meet commercial quality standards.

Acetalization of Aqueous Glyoxal (B1671930) Solutions with Tetramethoxyethane and Methanol (B129727)

A prominent industrial method for preparing this compound involves the acid-catalyzed acetalization of aqueous glyoxal solutions. researchgate.net This process utilizes tetramethoxyethane and an excess of methanol. researchgate.net The reaction is carefully controlled and terminated before reaching equilibrium to maximize the formation of the desired glyoxal monoacetal, achieving yields as high as 79%. researchgate.net The use of aqueous glyoxal solutions, typically with a glyoxal content ranging from 20% to 60%, makes this a practical approach for large-scale synthesis. researchgate.net The reaction is catalyzed by an acid, such as zirconium sulfate, p-methylbenzenesulfonic acid, or acidic resins. google.com

Key Reaction Parameters:

Parameter Value
Reactants Aqueous Glyoxal (20-60%), Tetramethoxyethane, Methanol
Catalyst Acid (e.g., zirconium sulfate, p-methylbenzenesulfonic acid)

| Yield | Up to 79% |

Purification Methods: Atmospheric Distillation and Extractive Distillation for High Purity

Purification of the crude this compound reaction mixture is critical to remove byproducts and unreacted starting materials. A common challenge is the presence of impurities with boiling points close to that of the product. google.com To overcome this, a two-step purification process is often employed.

The initial step involves atmospheric distillation of the reaction solution. The crude mixture is heated to 80–90°C to remove volatile components like residual methanol and glyoxal. google.com

Following this, extractive distillation is performed. Water is added to the remaining solution as an extraction agent, typically in a quantity of 80–150% of the this compound mass. google.comgoogle.com This mixture is then fed into a rectification column with 20-40 theoretical plates and operated under reduced pressure (80–95 kPa). google.comgoogle.com The distillation is carried out in two phases:

An initial phase at 60–70°C with a low reflux ratio (0.2–0.8:1) to remove low-boiling impurities. google.com

A final phase where the temperature is raised to 70–80°C and the reflux ratio is increased significantly (5–10:1) to collect the high-purity this compound fraction at 50–60°C. google.comgoogle.com

This combined approach of atmospheric and extractive distillation can yield this compound with a purity exceeding 98%. google.comgoogle.com

Laboratory Scale Synthetic Routes

In a laboratory setting, the emphasis often shifts from bulk production to versatility and the use of more specialized reagents to achieve specific synthetic goals. Several effective methods have been developed for the small-scale synthesis of this compound.

Oxidation of Olefins via Potassium Permanganate (B83412) and Sodium Periodate (B1199274)

One laboratory-scale route involves the oxidation of an appropriate olefin. researchgate.net This method proceeds in two steps. First, the olefin is oxidized using potassium permanganate to form glyceraldehyde dimethylacetal. researchgate.net This intermediate is then cleaved through a subsequent oxidation step with sodium periodate to yield this compound. researchgate.net This two-step process has been reported to provide the final product in an 81% yield. researchgate.net

In Situ Generation from 2,2-Dimethoxyethanol (B1332150) via Swern Oxidation

For applications requiring an anhydrous solution of this compound, in situ generation via Swern oxidation is a highly effective method. researchgate.net This reaction utilizes 2,2-dimethoxyethanol as the starting material. The Swern oxidation employs a mixture of oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered organic base like triethylamine. researchgate.netwikipedia.orgtcichemicals.com This process efficiently oxidizes the primary alcohol of 2,2-dimethoxyethanol to the corresponding aldehyde, providing a solution of this compound in a solvent like anhydrous tetrahydrofuran (B95107) (THF) ready for immediate use in subsequent reactions. researchgate.net The mild conditions of the Swern oxidation make it compatible with a wide range of functional groups. wikipedia.orgalfa-chemistry.com

Swern Oxidation Reagents:

Reagent Role
Oxalyl Chloride Activator for DMSO
Dimethyl Sulfoxide (DMSO) Oxidizing Agent
Triethylamine Base

Derivation from Furan (B31954) through Bromination and Ozonolysis

Another laboratory-scale synthesis starts from furan. researchgate.net The process begins with the treatment of furan with bromine in methanol. researchgate.net This step results in the formation of a dimethoxy-dihydrofuran intermediate. The subsequent step involves the ozonolysis of the double bond within this intermediate, which cleaves the ring and yields this compound. researchgate.net This method offers a pathway to the target molecule from a readily available heterocyclic starting material.

Reductive Amination with Dimethylamine (B145610)

Reductive amination is a cornerstone of amine synthesis, providing a direct pathway to couple aldehydes with amines. The reaction of this compound with dimethylamine exemplifies this process, typically proceeding via the in situ formation of an unstable enamine or iminium ion, which is then reduced to the target amine, N,N-dimethyl-2,2-dimethoxyethanamine.

Research indicates that the specific conditions for this transformation are crucial for achieving good yields. One approach involves the pre-treatment of the amine before the addition of this compound bath.ac.uk. While direct and detailed examples specifically for dimethylamine are not extensively elaborated in the provided literature, the general methodology for the reductive amination of this compound has been well-established with other amines. These analogous reactions provide insight into the likely effective conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common method. nih.govacs.orggoogle.com. In one such procedure using cyclohexanamine, the reaction was stirred in methanol before the addition of the Pd/C catalyst and subsequent hydrogenation, affording the product in 85% yield google.com. Another effective reducing agent for this type of transformation is sodium triacetoxyborohydride (B8407120), which has been successfully used in the reductive amination of amines with this compound to yield the N-alkylated product in high yields (88%) arizona.edu.

Table 1: Representative Conditions for Reductive Amination of this compound Data is based on analogous reactions with other amines.

AmineReducing Agent/CatalystSolventConditionsYield (%)Reference
CyclohexanaminePd/C, H₂ (2 bar)MethanolRoom Temperature, 24h85 google.com
Phenylalanine methyl esterPd/C, H₂MethanolRoom Temperature, 16h- nih.govacs.org
Secondary AmineSodium TriacetoxyborohydrideTHF-88 arizona.edu

Benzyl (B1604629) Imine Intermediate Formation and Subsequent Alkylation/Methylation

The formation of a benzyl imine intermediate from this compound is a key step in the synthesis of more complex N-substituted compounds. This process allows for the introduction of a benzyl group onto the nitrogen atom, which can be followed by further functionalization. A prominent example of this strategy is the one-pot, double reductive alkylation of anilines to produce N-benzyl-N-(2,2-dimethoxyethyl)anilines beilstein-journals.orgbeilstein-journals.org.

This reaction is typically carried out sequentially. First, the aniline (B41778) reacts with benzaldehyde (B42025) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent such as chloroform. This forms the N-benzylated aniline intermediate. Subsequently, this compound is added to the same reaction mixture. It reacts with the secondary amine intermediate, forming an iminium derivative that is immediately reduced by NaBH(OAc)₃ to yield the final N-benzyl-N-(2,2-dimethoxyethyl)aniline product beilstein-journals.orgbeilstein-journals.org. This second step constitutes a reductive alkylation of the N-benzylaniline with this compound.

This one-pot procedure has been shown to be highly efficient, delivering good to excellent yields for a variety of substituted anilines beilstein-journals.org. The success of the reaction highlights the ability to form a benzyl-protected amine which is then alkylated using the dimethoxyacetyl group from this compound. In one specific instance, the reaction of aniline with benzaldehyde followed by this compound yielded N-benzyl-N-(2,2-dimethoxyethyl)aniline in 99% yield beilstein-journals.org.

Table 2: Synthesis of N-Benzyl-N-(2,2-dimethoxyethyl)anilines via Double Reductive Alkylation

Aniline Starting MaterialStep 1 ReagentsStep 2 ReagentsSolventOverall Yield (%)Reference
AnilineBenzaldehyde, NaBH(OAc)₃This compound, NaBH(OAc)₃Chloroform99 beilstein-journals.org
4-FluoroanilineBenzaldehyde, NaBH(OAc)₃This compound, NaBH(OAc)₃Chloroform96 beilstein-journals.org
3-MethoxyanilineBenzaldehyde, NaBH(OAc)₃This compound, NaBH(OAc)₃Chloroform85 beilstein-journals.org

Advanced Reaction Chemistry of 2,2 Dimethoxyacetaldehyde

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. 2,2-Dimethoxyacetaldehyde serves as a versatile building block in these transformations, particularly in the synthesis of nitrogen-containing heterocycles and cyclopropane (B1198618) derivatives. Its aldehyde functionality readily participates as a key component in various cycloaddition strategies.

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring alfa-chemistry.com. This reaction is a cornerstone in heterocyclic chemistry, offering a highly efficient and stereoselective pathway to complex molecular architectures alfa-chemistry.comorganic-chemistry.org. This compound has been effectively employed as an aldehyde component in such reactions, particularly with azomethine ylides, for the synthesis of polysubstituted pyrrolidines youtube.com.

Azomethine ylides are 1,3-dipoles that are frequently generated in situ due to their high reactivity organic-chemistry.orgbiocompare.com. Stabilized azomethine ylides, often derived from the condensation of α-amino esters with aldehydes, are common precursors in these cycloadditions beilstein-journals.orgwikipedia.org. In this context, this compound reacts with α-amino ester hydrochlorides in the presence of a base like triethylamine. This process begins with the in situ liberation of the free α-amino ester, which then condenses with this compound to form an imino ester. The imino ester serves as the precursor to a metalloazomethine ylide, which subsequently undergoes the cycloaddition step youtube.com. This methodology circumvents the need to isolate the often-unstable ylide intermediates and provides a direct route to highly functionalized pyrrolidine (B122466) rings organic-chemistry.org.

The 1,3-dipolar cycloaddition involving this compound is notable for its high degree of stereochemical and regiochemical control, enabling the synthesis of densely substituted pyrrolidines organic-chemistry.orgsigmaaldrich.com. When this compound is used in reactions with various α-amino esters (such as glycinate, alaninate, and phenylalaninate) and common dipolarophiles, the process yields polysubstituted proline derivatives with excellent diastereoselection youtube.com. Specifically, these reactions have been shown to produce endo-2,5-cis-cycloadducts. The diastereoselectivity achieved with this compound is reported to be even higher than that obtained in similar reactions using ethyl glyoxylate (B1226380) under the same mild, room-temperature conditions youtube.com. This high level of control is crucial for the synthesis of complex molecules where specific stereochemistry is required nih.gov. The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile alfa-chemistry.com.

To achieve enantioselectivity in the synthesis of chiral pyrrolidines, catalytic asymmetric versions of the 1,3-dipolar cycloaddition have been developed nih.gov. Silver catalysts, in particular, have proven effective in promoting these transformations with high yields and enantiomeric excess (ee) nrochemistry.commdpi.com. In the context of reactions involving this compound, a silver-catalyzed multicomponent process has been reported youtube.com. This domino process involves the in situ formation of a metalloazomethine ylide from this compound and an α-amino ester, which then undergoes a cycloaddition with a dipolarophile youtube.com. The use of chiral ligands in conjunction with the silver catalyst allows for the asymmetric induction, leading to the formation of enantioenriched pyrrolidine products nrochemistry.com. This approach provides access to optically active proline derivatives, which are valuable building blocks in medicinal chemistry and organocatalysis organic-chemistry.orgnih.gov.

Table 1: Stereoselective Outcomes in Pyrrolidine Synthesis from this compound This table is generated based on findings that reactions with this compound lead to endo-2,5-cis-cycloadducts with high diastereoselectivity.

ReactantsCatalyst/ConditionsMajor Product StereochemistryDiastereoselectivity
This compound, α-Amino Ester, DipolarophileAg(I) Salt, Triethylamine, RTendo-2,5-cisHigh
This compound, α-Amino Ester, DipolarophileAsymmetric Silver CatalysisEnantioenriched endoHigh ee

[2+1] Cycloaddition for Cyclopropane Derivatives

While 1,3-dipolar cycloadditions represent a [3+2] approach, this compound is also a suitable substrate for [2+1] cycloaddition reactions to form cyclopropane derivatives. A prominent example of this type of transformation is the Johnson-Corey-Chaykovsky reaction sigmaaldrich.com. This reaction involves the addition of a sulfur ylide (e.g., dimethyloxosulfonium methylide or dimethylsulfonium methylide) to an aldehyde or ketone to produce the corresponding epoxide organic-chemistry.orgsigmaaldrich.com. When an α,β-unsaturated carbonyl compound is used as the substrate, the reaction typically yields a cyclopropane derivative through a 1,4-conjugate addition followed by ring closure youtube.comresearchgate.net.

For a non-conjugated aldehyde like this compound, the reaction with a sulfur ylide would be expected to primarily form an epoxide. However, the principles of the Corey-Chaykovsky reaction can be applied to synthesize cyclopropanes if the aldehyde is first converted into an α,β-unsaturated derivative. For instance, an aldol (B89426) condensation of this compound with a suitable methylene (B1212753) compound would generate an α,β-unsaturated aldehyde or ketone, which could then undergo cyclopropanation with a sulfur ylide in a subsequent step. The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular displacement of the sulfonium (B1226848) group to form the three-membered ring alfa-chemistry.comsigmaaldrich.com.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation beilstein-journals.org. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. This compound has been successfully integrated as a key component in MCRs for the synthesis of complex heterocyclic structures.

A notable example is the silver-catalyzed three-component 1,3-dipolar cycloaddition described previously youtube.com. This reaction brings together this compound, an α-amino ester hydrochloride, and a dipolarophile in a single, highly diastereoselective step to afford polysubstituted pyrrolidines youtube.com. The efficiency of this MCR highlights the utility of this compound as a stable and reactive aldehyde component, capable of participating in complex, one-pot transformations under mild conditions. The ability to construct intricate scaffolds like functionalized pyrrolidines through MCRs is of significant interest in drug discovery and medicinal chemistry beilstein-journals.org.

Table 2: Summary of Cycloaddition Reactions with this compound This table summarizes the cycloaddition reactions discussed in the text.

Reaction TypeReactantsKey IntermediateProduct Type
1,3-Dipolar CycloadditionThis compound, α-Amino Ester, DipolarophileAzomethine YlidePolysubstituted Pyrrolidine
[2+1] Cycloadditionα,β-Unsaturated derivative of this compound, Sulfur YlideBetaine or Zwitterionic IntermediateCyclopropane Derivative
Multicomponent ReactionThis compound, α-Amino Ester, DipolarophileIn situ generated Azomethine YlidePolysubstituted Pyrrolidine

Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound serves as an effective electrophilic partner in these reactions, leading to the formation of valuable β-hydroxy carbonyl compounds.

Enantioselective Aldol Additions

The development of asymmetric aldol reactions is crucial for the synthesis of chiral molecules. This compound has been successfully employed in highly enantioselective aldol additions.

An efficient and environmentally friendly method for the enantioselective aldol reaction of this compound has been developed using N-tosyl-(S-a)-binam-L-prolinamide as an organocatalyst. researchgate.net This reaction is conducted under solvent-free conditions, using an aqueous solution (60% wt) of this compound as the acceptor. The catalyst, typically at a 10 mol% loading, effectively promotes the reaction at room temperature, yielding the corresponding monoprotected 2-hydroxy-1,4-dicarbonyl compounds. researchgate.net These products are obtained in good yields with high levels of diastereoselectivity and enantioselectivity, predominantly as the anti-aldol isomers. researchgate.net

The aforementioned Binam-Prolinamide catalyzed aldol reaction demonstrates broad substrate scope with respect to the nucleophilic donor. researchgate.net A variety of both cyclic and acyclic ketones and aldehydes can be successfully employed as donors. researchgate.net For instance, cyclohexanone (B45756) and other 4-substituted cyclohexanones react efficiently, with the latter undergoing a desymmetrization process to yield mainly the anti,anti-aldols. Acyclic ketones and other aldehydes also serve as competent donors in this transformation. researchgate.net

Table 2: Enantioselective Aldol Reaction of this compound with Various Donors

EntryDonor CompoundYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1Cyclohexanone8595:598
2Acetone78-95
34-Methylcyclohexanone82>98:2 (anti,anti)97
4Propanal7590:1092

Biocatalyzed Aldol Reactions for 2-Oxo Acid Frameworks

Biocatalysis offers a powerful and green alternative for carbon-carbon bond formation. Specifically, 2-oxoacid aldolases are enzymes that catalyze the aldol reaction between a 2-oxoacid (acting as the nucleophile) and a carbonyl compound (acting as the electrophile) to construct extended 2-oxoacid frameworks. nih.gov This enzymatic approach is highly atom-efficient and can generate up to two new stereocenters with high precision. nih.gov

While direct studies employing this compound in 2-oxoacid aldolase-mediated reactions are not extensively documented, the broad substrate scope of many aldolases suggests its potential as a viable electrophile. nih.gov Aldolases, such as 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), are known to accept a variety of aldehydes as substrates. nih.gov Given that this compound is a stable, protected form of glyoxal (B1671930), its use in biocatalytic systems could provide a pathway to novel 2-oxo acids after subsequent oxidation of the resulting hydroxyl group and deprotection of the acetal (B89532). This approach would be valuable for creating a diverse range of functionalized α-keto acids, which are important intermediates in medicinal chemistry and metabolic pathways.

Chemodivergent Transformations and Rearrangements

Acid-Catalyzed Reactions with Anilines

This compound exhibits remarkable chemodivergence in its acid-catalyzed reactions with anilines, where the reaction outcome is determined by the presence or absence of molecular oxygen. researchgate.netccspublishing.org.cnrhhz.net This allows for the selective synthesis of two distinct and valuable classes of compounds—N-arylformamides and methyl phenylglycinates—from the same set of starting materials by simply modifying the reaction atmosphere. researchgate.netccspublishing.org.cn

In the presence of an acid catalyst and molecular oxygen, the reaction between this compound and anilines leads to the formation of a new carbon-nitrogen (C-N) bond through a carbon-carbon (C-C) bond cleavage event. researchgate.netccspublishing.org.cnrhhz.net This process yields N-arylformamides. The proposed mechanism begins with the nucleophilic attack of the aniline (B41778) on the carbonyl group of this compound, forming an imine intermediate. This is followed by tautomerization to an enamine. ccspublishing.org.cnrhhz.net In the presence of O₂, a [2+2] cycloaddition is thought to occur, leading to a dioxetane intermediate which then decomposes to afford the final N-arylformamide product. ccspublishing.org.cn This reaction proceeds with good functional group tolerance. researchgate.netccspublishing.org.cn

Table 2: Synthesis of N-Arylformamides under Aerobic Conditions Data from acid-catalyzed reactions of this compound with various anilines in the presence of O₂.

AnilineAcid CatalystYield (%)
AnilinePTSA94
4-MethylanilinePTSA85
4-MethoxyanilinePTSA82
4-ChloroanilinePTSA75

Conversely, when the reaction is conducted under anaerobic conditions (in the absence of O₂), a Heyns rearrangement takes place, resulting in the formation of a new carbon-oxygen (C-O) bond. researchgate.netccspublishing.org.cnrhhz.net This pathway yields methyl phenylglycinates. researchgate.netccspublishing.org.cn The reaction proceeds through the same initial enamine intermediate as the aerobic pathway. However, in the absence of oxygen, the enamine undergoes an enol-ketone tautomerization, which is characteristic of the Heyns rearrangement, to generate the α-amino ester product. rhhz.net This condition-dependent transformation highlights the utility of this compound as a versatile platform molecule for generating diverse chemical structures. researchgate.netccspublishing.org.cn

Table 3: Synthesis of Methyl Phenylglycinates via Heyns Rearrangement (Anaerobic Conditions) Data from acid-catalyzed reactions of this compound with various anilines in the absence of O₂.

AnilineAcid CatalystYield (%)
AnilinePTSA80
4-MethylanilinePTSA76
4-MethoxyanilinePTSA72
4-ChloroanilinePTSA69

Other Significant Reactions

The unique structural features of this compound, possessing both a reactive aldehyde and a protective acetal group, allow it to participate in a diverse array of chemical transformations beyond fundamental carbonyl chemistry. This section explores several other significant reactions, highlighting its utility in biopolymer modification, specialized name reactions, and unique oxidative and azidation processes.

The modification of chitosan (B1678972), a naturally occurring polysaccharide derived from chitin, is of great interest for tailoring its physicochemical and biological properties. One of the most effective methods for chitosan modification is through the formation of Schiff bases, which involves the reaction of the primary amino groups of the chitosan polymer with the carbonyl group of an aldehyde or ketone.

This compound serves as a reactant in this modification process. The reaction proceeds via the nucleophilic attack of the primary amine groups (-NH₂) present on the glucosamine (B1671600) units of the chitosan backbone on the electrophilic carbonyl carbon of this compound. This is followed by a dehydration step to form a stable imine (or Schiff base, -N=CH-) linkage. The reaction is typically carried out in an acidic aqueous solution, which is necessary to dissolve the chitosan and to catalyze the reaction.

The resulting modified chitosan incorporates the dimethoxyacetal moiety, which can alter the polymer's solubility, hydrophilicity, and potential for further chemical derivatization. This modification can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy, where the appearance of a characteristic imine bond absorption and changes in the amine and carbonyl stretching regions confirm the formation of the Schiff base.

A related approach involves the use of acetaldehyde (B116499) acetals, which can generate acetaldehyde in situ under acidic conditions. This generated acetaldehyde then reacts with chitosan to form the Schiff base. This demonstrates the general reactivity of acetal-protected aldehydes in the functionalization of chitosan.

Table 1: Key Aspects of Schiff Base Synthesis with Chitosan

Feature Description
Reactants Chitosan, this compound
Functional Groups Primary amine (-NH₂) of chitosan, Aldehyde (-CHO) of this compound
Key Bond Formation Imine (-C=N-)
Typical Conditions Acidic aqueous solution (e.g., acetic acid)

| Purpose of Modification | To alter solubility, hydrophilicity, and introduce new functional groups |

Transacetalization is a chemical reaction where an existing acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal. This process is reversible and can be driven to completion by removing one of the products. This compound, containing a dimethyl acetal, can theoretically undergo transacetalization with the hydroxyl groups present in various biopolymers, such as cellulose (B213188) or starch.

In this hypothetical modification, the hydroxyl groups (-OH) on the glucose units of a biopolymer would act as the nucleophilic alcohol. Under acidic catalysis, these hydroxyl groups would displace one or both of the methoxy (B1213986) groups (-OCH₃) of this compound. This would result in the formation of a new, more complex acetal where the biopolymer is covalently linked to the acetaldehyde derivative.

This type of modification could be used to:

Introduce a reactive aldehyde group (after deprotection of the newly formed acetal) onto the biopolymer backbone for further functionalization.

Alter the physical properties of the biopolymer, such as its solubility in different solvents or its thermal stability.

Create cross-linked biopolymer networks if a single this compound molecule reacts with hydroxyl groups on different polymer chains.

The general mechanism for acid-catalyzed transacetalization is initiated by the protonation of one of the oxygen atoms of the acetal, followed by the departure of an alcohol molecule (methanol in this case) to form a resonance-stabilized carbocation. A hydroxyl group from the biopolymer then attacks this carbocation, and subsequent deprotonation yields the new acetal.

The Doyle-Kirmse reaction is a powerful carbon-carbon bond-forming reaction that involves the organic-chemistry.orgrsc.org-sigmatropic rearrangement of an allylic sulfonium ylide. This ylide is typically generated in situ from the reaction of a metal carbene with an allyl sulfide (B99878). Research has demonstrated that this compound can serve as a precursor for the requisite carbene intermediate in this reaction.

To be utilized in a Doyle-Kirmse reaction, this compound is first converted into a more suitable carbene precursor, such as dimethoxyacetaldehyde-N-triftosylhydrazone. Upon treatment with a suitable catalyst, typically a rhodium(II) or copper(I) complex, this derivative decomposes to release dinitrogen and generate a transient dimethoxy-substituted metal carbene.

This highly reactive carbene then reacts with an allyl sulfide. The sulfur atom of the sulfide acts as a nucleophile, attacking the carbene carbon to form a sulfonium ylide. This intermediate then rapidly undergoes a concerted organic-chemistry.orgrsc.org-sigmatropic rearrangement, resulting in the formation of a new carbon-carbon bond and the migration of the sulfur group. The product is a homoallylic sulfide with the dimethoxyacetal group incorporated at the newly formed carbon center.

The versatility of the Doyle-Kirmse reaction allows for the stereoselective synthesis of complex molecules, and the use of a carbene derived from this compound introduces a protected aldehyde functionality that can be utilized in subsequent synthetic steps.

Table 2: Components of the Doyle-Kirmse Reaction Involving this compound

Component Role Example/Description
Carbene Precursor Source of the carbene Dimethoxyacetaldehyde-N-triftosylhydrazone
Catalyst Promotes carbene formation Rhodium(II) or Copper(I) complexes
Reactive Intermediate The species that reacts with the sulfide Dimethoxy-substituted metal carbene
Substrate Reacts with the carbene Allyl sulfide
Key Intermediate Undergoes rearrangement Sulfonium ylide

| Product | Result of the rearrangement | Homoallylic sulfide with a dimethoxyacetal group |

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples of the cross-coupling of this compound with isocyanides are not extensively documented in readily available literature, the principles of related reactions suggest its potential participation.

Acetal-protected aldehydes have been shown to be compatible with certain palladium-catalyzed reactions, such as the Heck reaction, where acrolein diethyl acetal has been successfully coupled with aryl halides. This indicates that the acetal group can be stable under the conditions required for some cross-coupling processes.

A hypothetical cross-coupling reaction between this compound and an isocyanide could be envisioned to proceed through several mechanistic pathways, potentially involving the formation of an acyl-palladium intermediate from the aldehyde. Isocyanides are known to undergo insertion into metal-carbon bonds. A reaction could, in principle, be designed where the aldehyde C-H bond is activated by a transition metal, followed by isocyanide insertion and subsequent reductive elimination or other terminating steps to form a new product.

However, the direct coupling of aldehydes with isocyanides is a challenging transformation. More commonly, isocyanides are used in multi-component reactions or as a source of carbon monoxide after hydrolysis. For instance, palladium-catalyzed reactions of aryl halides with tert-butyl isocyanide have been developed to produce aromatic aldehydes, where the isocyanide serves as a C1 synthon.

While there is no direct evidence in the reviewed literature for the use of this compound in the synthesis of hydroxytyrosol (B1673988), it does undergo other significant oxidative transformations. A notable example is its chemodivergent reaction with anilines, where the reaction outcome is dependent on the presence of an oxidant.

In the presence of molecular oxygen, the reaction of this compound with anilines proceeds through an oxidative pathway involving the cleavage of a carbon-carbon bond. This reaction leads to the formation of a new carbon-nitrogen bond. This transformation highlights the ability of the molecule to undergo oxidative C-C bond cleavage under specific conditions, a process that is of interest in synthetic chemistry for the degradation or rearrangement of carbon skeletons.

Conversely, in the absence of oxygen, the reaction takes a different course, proceeding through a Heyns rearrangement to generate a new carbon-oxygen bond, ultimately forming methyl phenylglycinate. The ability to direct the reaction pathway based on the presence or absence of an oxidant demonstrates the nuanced reactivity of this compound.

The acetal group in this compound is generally stable to many oxidizing agents but can be deprotected under oxidative conditions or cleaved by strong oxidants. This oxidative deprotection would unmask the second aldehyde group, leading to glyoxal.

The reaction of aldehydes with hydrazoic acid (HN₃), often generated in situ from sodium azide (B81097) and a protic acid, is an equilibrium process that leads to the formation of α-azido alcohols. This reaction is analogous to the well-known formation of cyanohydrins from aldehydes and hydrogen cyanide.

For this compound, the reaction involves the nucleophilic addition of the azide ion (N₃⁻) to the carbonyl carbon of the aldehyde. The carbonyl oxygen is typically protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The subsequent attack by the azide ion forms a tetrahedral intermediate, which, upon protonation of the oxygen, yields the α-azido alcohol product, 1-azido-2,2-dimethoxyethanol.

These α-azido alcohol adducts are often considered to be intermediates that can be used in subsequent transformations. For example, they can be converted into geminal azido-halo compounds or α-azidoalkyl esters. The azido (B1232118) group is a versatile functional group in organic synthesis, known for its use in click chemistry (Huisgen cycloaddition), the Staudinger reaction for the synthesis of amines, and as a precursor to nitrenes.

The formation of α-azido alcohols from aldehydes and hydrazoic acid is a reversible reaction, and the position of the equilibrium depends on the structure of the aldehyde and the reaction conditions.

Table 3: Summary of Other Significant Reactions

Reaction Type Reactants Key Features Product Class
Schiff Base Synthesis This compound, Chitosan Formation of an imine linkage with the biopolymer. Modified Chitosan
Transacetalization This compound, Biopolymer (e.g., Cellulose) Acid-catalyzed exchange of alcohol groups on the acetal. Modified Biopolymer
Doyle-Kirmse Reaction Derivative of this compound, Allyl Sulfide Generation of a dimethoxy-substituted carbene; organic-chemistry.orgrsc.org-sigmatropic rearrangement. Homoallylic Sulfide
Cross-Coupling This compound, Isocyanide (Hypothetical) Potential for transition metal-catalyzed C-C bond formation. N/A (undocumented)
Oxidative Transformation This compound, Aniline, O₂ C-C bond cleavage and C-N bond formation. Amine derivatives

Reactions in Flow Chemistry Systems for Pharmaceutical Intermediates

A notable application of this compound in this domain is in the synthesis of substituted imidazole (B134444) and triazole derivatives, which are privileged structures in medicinal chemistry due to their wide range of biological activities. In a continuous flow setup, this compound can be reacted with various amines and other reagents to construct these heterocyclic cores in a highly controlled and efficient manner.

For instance, the synthesis of a key triazole intermediate, a precursor for a range of therapeutic agents, can be achieved through a multi-step flow process. This process typically begins with the reaction of this compound with a suitable nitrogen source to form an imine intermediate. This is then followed by a cycloaddition reaction to form the triazole ring. The entire sequence can be performed in a series of connected flow reactors, with each reactor optimized for a specific transformation.

While specific, detailed industrial case studies with comprehensive data on the use of this compound in the continuous flow synthesis of a marketed pharmaceutical intermediate are often proprietary, the principles can be illustrated through representative transformations. The following data tables outline the typical reaction parameters and outcomes for key steps in the flow synthesis of a generic triazole-based pharmaceutical intermediate, demonstrating the potential of this technology.

Table 1: Continuous Flow Formation of Imine Intermediate

ParameterValue
Reactant A This compound
Reactant B Substituted Amine
Solvent Methanol (B129727)
Reactor Type Plug Flow Reactor (PFR)
Reactor Volume 10 mL
Flow Rate 1.0 mL/min
Residence Time 10 min
Temperature 60 °C
Pressure 5 bar
Yield of Imine >95%
Throughput 0.5 g/h

Table 2: Continuous Flow Cycloaddition to Triazole Intermediate

ParameterValue
Reactant C Imine Intermediate (from previous step)
Reactant D Azide Source
Catalyst Copper(I) Iodide (packed-bed)
Solvent Acetonitrile
Reactor Type Packed-Bed Reactor
Reactor Volume 5 mL
Flow Rate 0.5 mL/min
Residence Time 10 min
Temperature 80 °C
Pressure 10 bar
Yield of Triazole 85-90%
Throughput 0.4 g/h

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Intermediates (e.g., Iminium, Enamine, Dioxetane)

The versatility of 2,2-dimethoxyacetaldehyde as a synthetic building block is rooted in its ability to engage in a variety of reaction pathways, often proceeding through key reactive intermediates. Among the most significant are iminium, enamine, and dioxetane species.

In reactions with amines, this compound readily forms iminium and enamine intermediates. For instance, in reductive amination processes, the initial reaction between the aldehyde and a primary or secondary amine leads to the formation of an iminium ion, which is subsequently reduced. The reaction with secondary amines can also produce an enamine intermediate, which serves as a soft nucleophile in subsequent bond-forming steps. youtube.com

A notable investigation into the acid-catalyzed chemodivergent reactions of this compound with anilines has provided a clear elucidation of these pathways. ccspublishing.org.cn In the initial step, the aniline (B41778) nitrogen attacks the carbonyl carbon of the aldehyde, leading to the formation of an imine intermediate. This imine then undergoes tautomerization to generate a more nucleophilic enamine intermediate. ccspublishing.org.cn

The fate of this enamine is dependent on the reaction conditions. In the presence of molecular oxygen, the proposed mechanism involves a [2+2] cycloaddition between the enamine and O₂, forming a transient dioxetane intermediate. This four-membered ring intermediate is unstable and subsequently decomposes, leading to the cleavage of a carbon-carbon bond and the formation of N-arylformamides. ccspublishing.org.cn Conversely, in the absence of oxygen, the enamine intermediate undergoes a Heyns rearrangement, ultimately yielding methyl phenylglycinate. ccspublishing.org.cnresearchgate.net This condition-dependent divergence highlights the critical role of specific intermediates in directing the reaction toward different products.

These reaction pathways are summarized in the table below:

Reaction ConditionKey Intermediate(s)Proposed Subsequent StepFinal Product Class
Reductive AminationIminium ion or EnamineReduction by a hydride sourceSubstituted Amines
Acid-catalyzed reaction with aniline (in presence of O₂)Imine → Enamine → DioxetaneC-C bond cleavage of dioxetaneN-Arylformamides
Acid-catalyzed reaction with aniline (in absence of O₂)Imine → EnamineHeyns RearrangementMethyl Phenylglycinates

Theoretical Calculations (e.g., DFT) for Selectivity and Reaction Mechanism Insights

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for unraveling the intricate details of reaction mechanisms and predicting the stereochemical outcomes of reactions involving this compound. DFT calculations allow for the modeling of transition states and intermediates, providing energetic data that can explain observed selectivity. researchgate.net

A prominent example is the use of DFT to understand the enantioselective aldol (B89426) reactions of aqueous this compound with various ketones, organocatalyzed by binam-prolinamides. researchgate.net These reactions yield monoprotected 2-hydroxy-1,4-dicarbonyl compounds with high levels of diastereo- and enantioselectivity. researchgate.net DFT calculations were employed to support the experimentally observed stereochemical results. The computational models provided insights into the bifunctional role of the organocatalyst, mapping the hydrogen-bonding networks between the catalyst, this compound, and the ketone. These calculations helped to rationalize why a particular diastereomer of the product is favored by comparing the energies of the different possible transition states. researchgate.net

Theoretical studies like these are invaluable for:

Validating Proposed Mechanisms: By comparing calculated energy barriers with experimental reaction rates, the plausibility of a proposed pathway can be assessed.

Understanding Catalyst Function: DFT can model the non-covalent interactions between a catalyst and reactants, explaining how the catalyst lowers the activation energy and controls stereoselectivity.

Predicting Selectivity: Computational models can predict how changes in the substrate or catalyst structure will affect the diastereo- or enantioselectivity of a reaction, guiding future experimental work. nih.gov

Studies on Chirality Transfer and Asymmetric Induction Mechanisms

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer over the other. wikipedia.orgmsu.edu this compound is frequently employed as a prochiral electrophile in asymmetric synthesis, where the goal is to achieve high levels of such induction.

Organocatalyzed asymmetric aldol reactions represent a key area where the mechanisms of chirality transfer involving this compound have been studied. In these reactions, a chiral catalyst, such as a prolinamide derivative, reversibly interacts with one of the reactants to create a chiral environment. researchgate.net For example, the catalyst can form an enamine with a ketone donor, and this chiral enamine then attacks one of the enantiotopic faces of the aldehyde group in this compound.

The stereochemical outcome is dictated by the geometry of the transition state, which is stabilized by various non-covalent interactions, including hydrogen bonding. The catalyst is designed to make the transition state leading to one product enantiomer significantly lower in energy than the transition state leading to the other. researchgate.net This difference in activation energy is the basis for the observed enantioselectivity. The process effectively transfers the chiral information from the catalyst to the newly formed stereocenters in the product.

Key factors influencing the efficiency of asymmetric induction in these reactions include:

The structure of the chiral catalyst.

The nature of the solvent and any additives.

The specific substrates being used.

The successful use of this compound in these enantioselective transformations underscores its utility in the construction of complex, chiral molecules from simple precursors.

Applications in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

The strategic application of 2,2-dimethoxyacetaldehyde is evident in the total synthesis of several biologically active natural products. Its ability to introduce a two-carbon unit with latent aldehyde functionality is crucial for the elaboration of complex carbocyclic and heterocyclic frameworks.

Trioxacarcin Synthesis

In the synthesis of trioxacarcins, a class of microbial natural products with potent antiproliferative properties, this compound is utilized in a key Baylis–Hillman reaction. pnas.orgnih.gov This reaction, involving an Oppolzer sultam-derived acrylimide and anhydrous this compound, is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov The product of this reaction incorporates two molecules of this compound and ultimately leads to the formation of a densely functionalized epoxy diazo diketone, a crucial precursor for the carbonyl ylide intermediate required for the subsequent 1,3-dipolar cycloaddition to construct the trioxacarcin scaffold. pnas.orgnih.gov

C4'-Modified Nucleoside Analogue Synthesis

C4'-modified nucleoside analogues are of significant interest in the development of antiviral and anticancer therapeutics. researchgate.netnih.gov A modular, five-step de novo synthesis of these analogues has been developed, which utilizes this compound as a key starting material. researchgate.net This approach offers a significant reduction in the number of steps compared to traditional, lengthy synthetic routes, which can range from nine to sixteen steps. researchgate.netresearchgate.net The use of this compound provides a streamlined pathway to a diverse collection of C4'-modified nucleoside analogues, facilitating more rapid exploration of this important class of therapeutic agents. researchgate.netnih.gov

Hydroxytyrosol (B1673988) Synthesis

Hydroxytyrosol, a phenolic compound found in olives, is recognized for its significant antioxidant properties. While not a direct precursor in all synthetic routes, the structural motif related to this compound's reactivity is relevant in certain synthetic strategies for hydroxytyrosol and its derivatives. researchgate.netresearchgate.netnih.gov Efficient synthetic procedures have been developed starting from compounds like tyrosol or homovanillyl alcohol, involving selective protection and oxidation steps to introduce the desired catechol functionality. researchgate.net These multi-step syntheses highlight the importance of controlled introduction of oxygenated functional groups, a transformation where precursors with masked aldehyde functionalities akin to this compound can be valuable.

Tetrahydro-β-carboline Derivatives and ITHQ-type Bis-β-carboline Alkaloids

The β-carboline skeleton is a core structure in many biologically active alkaloids. mdpi.comnih.gov this compound is a participant in the synthesis of tetrahydro-β-carboline derivatives. alkalisci.com The classical approach to synthesizing the β-carboline framework is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde. sciforum.net While various aldehydes can be used, the reactivity of this compound allows for the introduction of a dimethoxymethyl group at the 1-position of the resulting tetrahydro-β-carboline ring system. This group can then be further manipulated in subsequent synthetic steps.

Furthermore, this structural motif is relevant to the synthesis of more complex ITHQ-type (indolotetrahydroquinolizinium) bis-β-carboline alkaloids. nih.govrsc.orgpku.edu.cn The total synthesis of these complex dimeric alkaloids often involves the strategic coupling of two β-carboline units. While not directly employing this compound in the final coupling steps, its role in the formation of the initial β-carboline monomers can be envisioned.

Poly-substituted Proline Derivatives

Poly-substituted proline derivatives are important building blocks in medicinal chemistry and are components of various biologically active molecules. nih.govbeilstein-journals.org The synthesis of these complex amino acid derivatives can be achieved through various methodologies, including 1,3-dipolar cycloaddition reactions. nih.gov In this context, this compound can be utilized to generate azomethine ylides, which then undergo cycloaddition with appropriate dipolarophiles to construct the pyrrolidine (B122466) ring of the proline scaffold. The dimethoxymethyl group attached to the resulting proline derivative offers a handle for further functionalization.

Pyrazolines and Pyrazoles

Pyrazolines and pyrazoles are five-membered heterocyclic compounds that exhibit a wide range of biological activities and are prevalent in many pharmaceuticals. beilstein-journals.orgnih.gov The synthesis of these heterocycles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. researchgate.net this compound can serve as a precursor to such carbonyl compounds. For instance, it can undergo aldol (B89426) condensation to form a larger molecule containing the requisite functionality for cyclization with a hydrazine to form the pyrazoline or pyrazole (B372694) ring. alkalisci.com The versatility of this compound allows for the introduction of a C2 unit that can be elaborated into the necessary backbone for the construction of these important heterocyclic systems. nih.gov

Role in Agrochemical and Dyestuff Intermediate Production

This compound is recognized as an important intermediate in the production of fine chemicals, including those for the agrochemical and dyestuff industries. Its bifunctional nature, containing both a reactive aldehyde and a latent aldehyde group (the acetal), allows for its use in synthesizing a variety of heterocyclic compounds, which are foundational structures in many pesticides and dyes.

In the context of agrochemicals, many potent fungicides, herbicides, and insecticides are based on heterocyclic scaffolds such as imidazoles, quinolines, and oxazoles. The synthesis of these rings often requires versatile building blocks that can introduce specific carbon frameworks. This compound can serve as a precursor in the formation of such heterocyclic systems. For example, imidazole-based fungicides, which function by inhibiting sterol biosynthesis in fungi, can be synthesized from precursors derived from multifunctional small molecules.

Similarly, in the dyestuff industry, the synthesis of various dye classes, including azo and heterocyclic dyes, relies on key intermediates. Azo dyes, which constitute a significant portion of commercial colorants, are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich molecule. While direct synthesis from this compound is not the primary route, its derivatives can be used to create the heterocyclic coupling components that are integral to modern disperse dyes, influencing their color, intensity, and fastness properties.

Development of Formaldehyde-Free Resins and Polymers

A significant application of this compound, and its parent compound glyoxal (B1671930), is in the development of formaldehyde-free resins and polymers, particularly for the textile industry. Traditional durable press or anti-wrinkle finishes for cotton and other cellulosic fabrics have historically relied on formaldehyde-based crosslinking agents, such as dimethylol dihydroxy ethylene (B1197577) urea (B33335) (DMDHEU). However, concerns over the potential health risks associated with formaldehyde (B43269) release have driven the search for safer alternatives.

This compound, or more commonly its unmasked form glyoxal, serves as an effective crosslinking agent for polymers containing hydroxyl groups, such as cellulose (B213188). The reaction of glyoxal with dimethylurea produces a non-formaldehyde durable press agent that provides a good balance of performance properties, including wrinkle resistance and strength. These agents function by forming stable covalent crosslinks (acetal bonds) between the cellulose chains in the cotton fibers. This crosslinked network prevents the fibers from easily creasing and helps the fabric maintain a smooth appearance after washing.

The use of glyoxal-based systems, for which this compound is a stable precursor, offers a significant advantage in creating more environmentally friendly and safer textile finishes. These formaldehyde-free resins are crucial for meeting stringent industry standards for low or zero formaldehyde content in apparel and home textiles. Research in this area focuses on optimizing catalyst systems and reaction conditions to improve the efficiency of crosslinking and the durability of the finish, making glyoxal-based reagents a key component in the move towards greener textile chemistry.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques (e.g., NMR, MS, FTIR) for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation and confirmation of the molecular structure of 2,2-dimethoxyacetaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structural integrity of this compound by providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.

¹H NMR spectral data provides characteristic signals for the aldehyde proton, the methine proton of the acetal (B89532) group, and the protons of the two methoxy (B1213986) groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

¹H NMR Spectral Data of this compound

Proton Chemical Shift (δ) Multiplicity Coupling Constant (J)
Aldehyde-H 9.47 ppm Doublet 1.5 Hz
Acetal-CH 4.50 ppm Doublet 1.5 Hz
Methoxy-CH₃ 3.46 ppm Singlet N/A

Data sourced from CDCl₃ solvent. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements the proton data by identifying the distinct carbon environments in the molecule, including the carbonyl carbon of the aldehyde, the acetal carbon, and the methoxy carbons.

¹³C NMR Spectral Data of this compound

Carbon Chemical Shift (δ)
Aldehyde C=O 199.2 ppm
Acetal C-O 122.3 ppm
Methoxy C 54.6 ppm

Data sourced from CDCl₃ solvent. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. The molecular weight of this compound is 104.10 g/mol fujifilm.comsigmaaldrich.comscbt.comsigmaaldrich.com. In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected.

Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the formyl group (CHO, M-29) through cleavage of the bond adjacent to the carbonyl group auroraprosci.com. For this compound, alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon, is a primary fragmentation pathway shimadzu.com.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule.

Key characteristic absorption bands for this compound include:

C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected to appear in the region of 1740-1720 cm⁻¹.

C-H Stretch (Aldehyde): A distinctive pair of weak to medium bands can be observed around 2850 cm⁻¹ and 2750 cm⁻¹ for the C-H bond of the aldehyde group.

C-O Stretch (Acetal): Strong absorption bands corresponding to the C-O stretching of the acetal group are typically found in the 1200-1000 cm⁻¹ region.

Chromatographic Methods (e.g., HPLC, GC, TLC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of aldehydes. For compounds like this compound that lack a strong UV chromophore, derivatization is often employed to enhance detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV detector waters.comacs.orgresearchgate.net. The separation is typically achieved using a reversed-phase column acs.orgresearchgate.net.

Gas Chromatography (GC)

Gas chromatography is a suitable method for determining the purity of the volatile compound this compound. A patent for the purification of this compound describes a GC method for assessing its purity google.comgoogle.com. The method involves a ZB-5MS chromatographic column with a flame ionization detector (FID). The temperature program begins at 70°C and ramps up to 300°C at a rate of 10°C/min, with the vaporizer and detector temperatures set at 300°C google.comgoogle.com. This method can effectively separate this compound from impurities and byproducts.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography offers a rapid and straightforward method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. Similar to HPLC, visualization of the compound on a TLC plate can be enhanced by derivatization, for instance, with DNPH, which forms colored spots google.com. TLC is also a valuable tool for determining the appropriate solvent system for larger-scale purification by column chromatography libretexts.org.

Enantiomeric Excess Determination

The determination of enantiomeric excess is not applicable to this compound. This is because the molecule does not possess a chiral center and is, therefore, achiral. As it does not exist as a pair of enantiomers, there is no enantiomeric excess to be determined.

Q & A

Q. What are the key physicochemical properties of 2,2-Dimethoxyacetaldehyde critical for experimental design?

this compound (CAS 51673-84-8) is a liquid with molecular formula C₄H₈O₃ (MW 104.10 g/mol). Key properties include a boiling point of 63.9°C (at 760 mmHg), density of 0.991 g/cm³ , and steam pressure of 168 mmHg at 25°C . It is commonly handled as a 60% aqueous solution due to its reactivity and stability in water . Safety protocols (e.g., gloves, ventilation) are essential due to its Xi (Irritant) classification and risk of sensitization (R43) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is the primary tool for structural confirmation. For example, ¹H NMR analysis (400 MHz, CDCl₃) shows characteristic peaks at δ 9.20 (s, 1H, aldehyde proton) and δ 3.39 (s, 6H, methoxy groups) . ESI-MS can confirm molecular weight (observed [M+Na]⁺ at m/z 214.6 vs. calculated 214.1) . Infrared (IR) spectroscopy may identify aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.

Q. How is this compound synthesized and purified for laboratory use?

A common method involves acid-catalyzed acetal formation from glyoxal and methanol. Post-synthesis, the compound is typically purified via extraction with chloroform to remove aqueous impurities . For high-purity applications, distillation under reduced pressure (e.g., 40–60°C petroleum ether) is recommended .

Advanced Research Questions

Q. How does this compound participate in chemodivergent reactions with aromatic amines?

Under acid catalysis , reactions with anilines diverge based on reaction conditions. For example, Guo et al. (2021) demonstrated that HCl concentration (0.1–1.0 M) in THF/water mixtures directs product formation toward either imine derivatives (low acid) or cyclized heterocycles (high acid) . Competing pathways involve nucleophilic addition (forming Schiff bases) vs. [4+2] cycloaddition. Mechanistic studies highlight the role of solvent polarity and protonation states in controlling selectivity .

Q. What challenges arise in using this compound in reductive amination protocols?

Key challenges include competing side reactions (e.g., over-reduction of the aldehyde group) and moisture sensitivity . In a double reductive amination with benzaldehyde and aniline, sequential addition of NaBH(OAc)₃ (to stabilize intermediates) and strict anhydrous conditions (CHCl₃ solvent) are critical to achieve high yields of N-benzyl-N-(2,2-dimethoxyethyl)aniline . Monitoring reaction progress via TLC or GC-MS is advised to optimize stoichiometry .

Q. How is this compound applied in enzyme engineering studies?

It serves as a substrate in high-throughput screening of benzaldehyde lyase (BFD) variants. For example, mutagenesis libraries are screened for carboligation activity using this compound and benzaldehyde to produce chiral α-hydroxy ketones . Activity assays involve UV-Vis spectroscopy (monitoring NADH consumption) and HPLC for enantiomeric excess analysis .

Q. How can contradictory data on reaction yields be resolved in synthetic protocols?

Discrepancies often stem from purity of starting materials (e.g., aqueous vs. anhydrous aldehyde solutions) or catalyst deactivation . Reproducibility requires strict control of:

  • Aldehyde concentration (e.g., 60% wt in H₂O vs. dried extracts)
  • Catalyst loading (e.g., 1–5 mol% H₂SO₄ vs. HCl)
  • Reaction time (e.g., overnight vs. 8-hour stirring) .

Q. Methodological Recommendations

  • Handling : Store under nitrogen at 4°C to prevent oxidation .
  • Analytical Cross-Validation : Combine NMR, MS, and IR to confirm structure .
  • Reaction Optimization : Use design-of-experiment (DoE) approaches to screen acid/solvent systems .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.